
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds typically involves reactions of phosphorus-containing nucleophiles with polyfluorinated organic compounds . These reactions can lead to the formation of various phosphorus-containing products, both with and without a phosphorus atom, showcasing the versatility and reactivity of phosphorus nucleophiles in organic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde can be complex, with various isomers and structures depending on the synthesis methods and specific reactants used . Studies on similar compounds reveal the presence of multiple isomers and structures, highlighting the structural diversity within this class of compounds .Chemical Reactions Analysis
Organophosphorus compounds engage in a wide range of chemical reactions, with properties influenced by their phosphorus content. Their reactivity with other organic compounds, including polyfluoro-compounds, can lead to the formation of phosphoranes and other complex structures, indicating a rich chemistry that is crucial for their applications .Scientific Research Applications
The scientific research applications of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde and its related compounds span various fields, including organic synthesis, medicinal chemistry, and material science. Pyrazole derivatives, including the mentioned compound, are pivotal in developing new pharmaceuticals, agrochemicals, and advanced materials due to their structural diversity and biological activity.
Synthetic Applications and Biological Activities
Pyrazole derivatives are renowned for their synthetic versatility and biological significance. They serve as crucial scaffolds for generating a wide array of bioactive molecules. For instance, pyrazole-based compounds have been intensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds often involves innovative methodologies, including organocatalysis and green chemistry principles, to enhance their efficacy and environmental compatibility (Cetin, 2020).
Chemical Properties and Structural Analysis
The chemical properties and structural analysis of pyrazole derivatives have been a subject of extensive research. Techniques like NMR spectroscopy and quantum chemistry have been employed to understand the stereochemical structure of functionalized pyrazoles, which is crucial for their application in medicinal chemistry and material science (Larina, 2023).
Environmental Degradation and Safety
Environmental degradation studies of polyfluoroalkyl chemicals, which include fluorinated pyrazole derivatives, have highlighted the importance of understanding the biodegradability and toxicological profile of these compounds. Research indicates that microbial degradation can play a significant role in mitigating the environmental impact of these substances (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-10-5(4-11)1-2-9-10/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUGBMXITWUYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

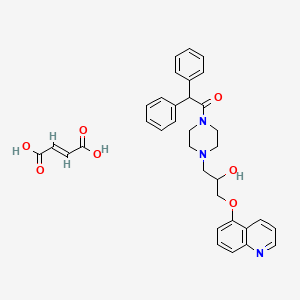
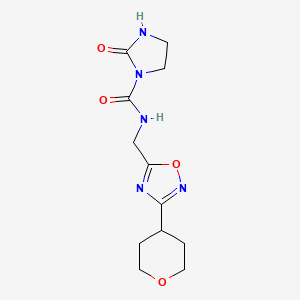
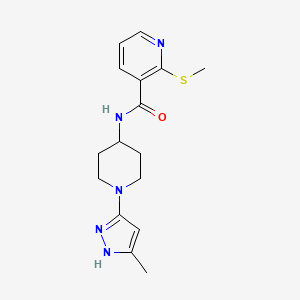
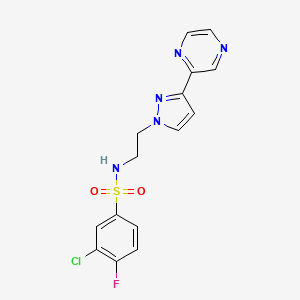
![7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2590782.png)
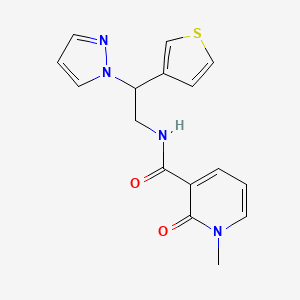
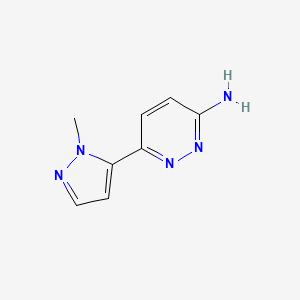
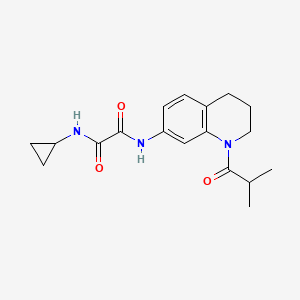
![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)
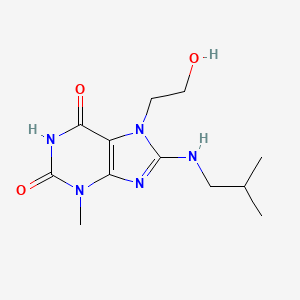
![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590791.png)
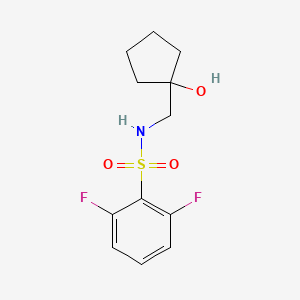
![3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2590794.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2590795.png)